molecular formula C8H9F2N B1348446 (S)-1-(2,4-Difluorophenyl)ethanamine CAS No. 845252-02-0

(S)-1-(2,4-Difluorophenyl)ethanamine

Cat. No. B1348446
M. Wt: 157.16 g/mol
InChI Key: VBPKWFKAYDHOQW-YFKPBYRVSA-N
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Description

(-)-1-(2,4-Difluorophenyl)ethanamine (DFEA) is an organic compound belonging to the class of amines. It is a colorless liquid with a sweet smell, and is soluble in water. DFEA is used in a variety of scientific and industrial applications, ranging from medical and pharmaceutical to materials science and nanotechnology. DFEA has been studied extensively in recent years due to its unique properties, and has been found to have a wide range of potential uses.

Scientific Research Applications

Chemical Synthesis and Characterization

(S)-1-(2,4-Difluorophenyl)ethanamine is a compound of interest in the synthesis of more complex chemical structures. One study focused on the synthesis of N′-[1-(2,4-Difluorophenyl)ethylidene]-4-methylbenzenesulfonohydrazide, derived from 1-(2,4-difluorophenyl)ethanone, showcasing its application in producing compounds with potential biological activity. The crystal structure of this compound is mainly stabilized through intermolecular N—H⋯O hydrogen bonds, displaying a trans conformation in the C=N—N group (Shang, 2007).

Material Science Applications

In material science, derivatives of (S)-1-(2,4-Difluorophenyl)ethanamine have been utilized in the development of novel materials for electronic devices. For instance, novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer have been synthesized and characterized for their use as hole-injecting/hole-transporting layers in organic light-emitting devices (OLEDs). These compounds, due to their strong electron-withdrawing fluorinated substituents, showed improved device efficiency and luminance, highlighting the role of (S)-1-(2,4-Difluorophenyl)ethanamine derivatives in enhancing electronic material properties (Li et al., 2012).

Analytical Chemistry and Forensic Science

(S)-1-(2,4-Difluorophenyl)ethanamine derivatives have been identified and analyzed in the context of forensic science, particularly in the analysis of new psychoactive substances. For example, the identification and analytical characterization of substances such as 25X-NBOMe and its analogs have been reported. These studies involve advanced analytical techniques to determine the chemical structure, synthesis routes, and potential implications of these compounds in forensic investigations (Lum et al., 2016).

properties

IUPAC Name

(1S)-1-(2,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPKWFKAYDHOQW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366182
Record name (S)-1-(2,4-Difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,4-Difluorophenyl)ethanamine

CAS RN

845252-02-0
Record name (S)-1-(2,4-Difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2,4-difluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Kemp - SAPI EN. S. Surveys and Perspectives …, 2011 - journals.openedition.org
Most developed countries have innovation policies for green innovation. This paper examines the rationale for such policies, offers a typology of eco-innovation and develops ten …
Number of citations: 108 journals.openedition.org
GG Moy - npj Science of Food, 2020 - nature.com
On 21 March 2020, an Extraordinary Scientific Roundtable was held concerning the COVID-19 and its implications for food safety as well as challenges and possible solutions for the …
Number of citations: 9 www.nature.com

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